molecular formula C17H23NO2 B054870 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde CAS No. 115662-09-4

8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde

Cat. No. B054870
Key on ui cas rn: 115662-09-4
M. Wt: 273.37 g/mol
InChI Key: ZBVWJSQPIHQKQJ-UHFFFAOYSA-N
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Patent
US06020078

Procedure details

A mixture of 12.28 g of ethyl 2-(benzothiazolyl)acetate was refluxed with 15 g of 1,1,7,7-tetramethyl-8-hydroxy-9-formyljulolidine in 120 mL of acetonitrile containing 2 mL of piperidine as a base catalyst for 15 h. Upon cooling, the precipitated bright orange solid was filtered and washed with some acetonitrile to give 19 g (79% yield) of pure dye C-545T: m.p. 229-230° C.; Tg=100° C.
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].[CH3:16][C:17]1([CH3:35])[C:28]2=[C:29]3[N:20]([CH2:21][CH2:22][C:23](C)([CH3:33])[C:24]3=[C:25](O)[C:26](C=O)=[CH:27]2)[CH2:19][CH2:18]1.N1CCCCC1>C(#N)C>[CH3:16][C:17]1([CH3:35])[C:28]2=[C:29]3[N:20]([CH2:21][CH2:22][C:23]([CH3:24])([CH3:33])[C:15]3=[C:14]3[O:13][C:11](=[O:12])[C:10]([C:2]4[S:1][C:5]5[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=5)[N:3]=4)=[CH:25][C:26]3=[CH:27]2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
12.28 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)CC(=O)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the precipitated bright orange solid was filtered
WASH
Type
WASH
Details
washed with some acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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